PARP-1 vs PARP-2 Selectivity
NMS-P118 demonstrates significantly greater selectivity for PARP-1 over PARP-2 when compared to the approved PARP inhibitor niraparib [1]. The selectivity is driven by differential binding affinities: NMS-P118 exhibits a Kd of 0.009 μM for PARP-1 and 1.39 μM for PARP-2, representing a 150-fold selectivity window . In contrast, niraparib is reported to have a less pronounced selectivity profile [1]. This enhanced selectivity is attributed to distinct electrostatic interactions with specific residues in helix αF of PARP-1, as revealed by molecular dynamics simulations [2].
| Evidence Dimension | Selectivity ratio (PARP-2 Kd / PARP-1 Kd) |
|---|---|
| Target Compound Data | 150-fold selectivity (PARP-1 Kd: 0.009 μM, PARP-2 Kd: 1.39 μM) |
| Comparator Or Baseline | Niraparib (reported as having lower selectivity, though exact ratio may vary by study) |
| Quantified Difference | NMS-P118 exhibits greater selectivity to PARP-1 over PARP-2 compared to niraparib. |
| Conditions | SPR binding assay for Kd values; selectivity comparison from computational study referencing primary literature [REFS-1, REFS-3]. |
Why This Matters
The 150-fold selectivity ensures that experiments predominantly reflect PARP-1 biology, minimizing confounding effects from PARP-2 inhibition.
- [1] Chen J, Wang J, Zhang L, et al. Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods. PeerJ. 2020;8:e9241. View Source
- [2] Chen J, Wang J, Zhang L, et al. Revealing the selective mechanisms of inhibitors to PARP-1 and PARP-2 via multiple computational methods. PeerJ. 2020;8:e9241. View Source
